molecular formula C11H6Cl2N2O4 B6019567 N-(3,5-dichlorophenyl)-5-nitro-2-furamide

N-(3,5-dichlorophenyl)-5-nitro-2-furamide

Cat. No. B6019567
M. Wt: 301.08 g/mol
InChI Key: ZUKZVYOCJDBCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-5-nitro-2-furamide, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been used as a broad-spectrum antibacterial agent. It has been widely used in veterinary medicine to treat bacterial infections in animals. Furazolidone has also been used in human medicine for the treatment of Helicobacter pylori infections and other gastrointestinal tract infections. In recent years, there has been an increasing interest in the scientific research application of Furazolidone due to its potential therapeutic benefits.

Mechanism of Action

Furazolidone exerts its antibacterial activity by inhibiting the activity of bacterial enzymes involved in the synthesis of DNA, RNA, and proteins. It also interferes with the electron transport chain in bacteria, leading to the production of reactive oxygen species that damage bacterial cells.
Biochemical and Physiological Effects:
Furazolidone has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Furazolidone has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It has a broad-spectrum of antibacterial activity and has been shown to be effective against a wide range of bacterial species. However, Furazolidone also has limitations. It has been shown to have cytotoxic effects on certain cell types and can interfere with the activity of certain enzymes.

Future Directions

There are several future directions for scientific research on Furazolidone. One area of interest is its potential use in cancer therapy. Furazolidone has been shown to inhibit the growth of cancer cells in vitro and may have potential as an anticancer agent. Another area of interest is its potential use in the treatment of parasitic infections. Furazolidone has been investigated for its activity against giardiasis and trichomoniasis and may have potential as a treatment for these infections. Finally, there is a need for further research to better understand the biochemical and physiological effects of Furazolidone and its potential therapeutic applications.

Synthesis Methods

Furazolidone can be synthesized by the reaction of 3,5-dichloroaniline with furfural in the presence of a reducing agent such as sodium borohydride. The resulting product is then nitro-reduced to yield Furazolidone.

Scientific Research Applications

Furazolidone has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacterial species. It has also been investigated for its potential use in the treatment of parasitic infections such as giardiasis and trichomoniasis. Furazolidone has been shown to inhibit the growth of cancer cells in vitro and has been investigated for its potential use in cancer therapy.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O4/c12-6-3-7(13)5-8(4-6)14-11(16)9-1-2-10(19-9)15(17)18/h1-5H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKZVYOCJDBCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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